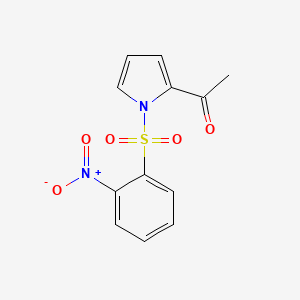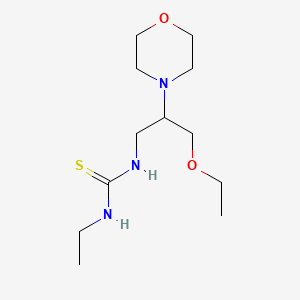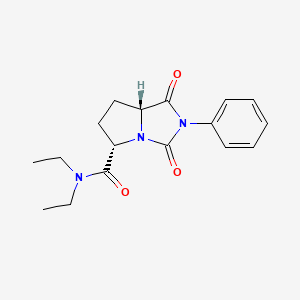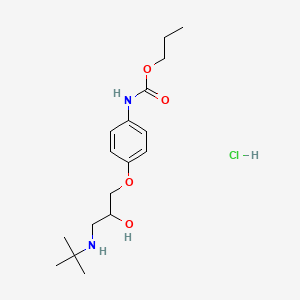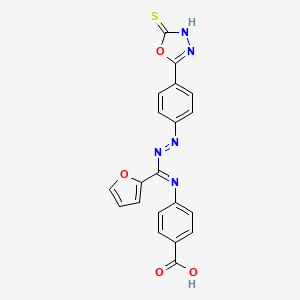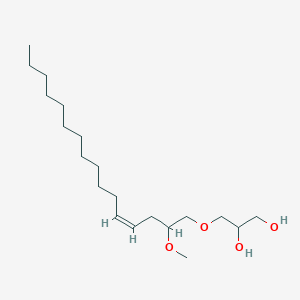
1-O-(2-Methoxy-4-hexadecenyl)glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-(2-Metoxi-4-hexadecenil)glicerol es un derivado de glicerol conocido por su estructura única y sus posibles aplicaciones en diversos campos científicos. Este compuesto se caracteriza por la presencia de un grupo metoxi y una cadena hexadecenil unida a la columna vertebral de glicerol. Se ha estudiado por su papel en los sistemas biológicos y sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-O-(2-Metoxi-4-hexadecenil)glicerol generalmente implica la alquilación de glicerol con un agente alquilante adecuado. Un método común incluye la reacción de glicerol con bromuro de 2-metoxi-4-hexadecenil en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un disolvente orgánico como el tetrahidrofurano (THF) bajo condiciones de reflujo para producir el producto deseado.
Métodos de producción industrial
La producción industrial de 1-O-(2-Metoxi-4-hexadecenil)glicerol puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
1-O-(2-Metoxi-4-hexadecenil)glicerol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el doble enlace en la cadena hexadecenil a un enlace sencillo.
Sustitución: El grupo metoxi se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: La hidrogenación utilizando paladio sobre carbono (Pd/C) como catalizador es un método típico.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como el hidruro de sodio (NaH) y varios haluros de alquilo.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir aldehídos o ácidos carboxílicos, mientras que la reducción puede producir derivados de glicerol saturados.
Aplicaciones Científicas De Investigación
1-O-(2-Metoxi-4-hexadecenil)glicerol se ha explorado para sus aplicaciones en diversos campos científicos:
Química: Sirve como precursor para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: El compuesto se estudia por su papel en la señalización celular y el metabolismo.
Medicina: Las posibles aplicaciones terapéuticas incluyen su uso como agente antiinflamatorio y en el tratamiento del cáncer.
Industria: Se utiliza en la formulación de cosméticos y productos de cuidado personal debido a sus propiedades emolientes.
Mecanismo De Acción
El mecanismo de acción de 1-O-(2-Metoxi-4-hexadecenil)glicerol implica su interacción con dianas moleculares y vías específicas. Puede modular las vías de señalización celular al actuar sobre los receptores de membrana y las enzimas. Los efectos del compuesto sobre el metabolismo lipídico y las respuestas inflamatorias son de particular interés en la investigación médica.
Comparación Con Compuestos Similares
Compuestos similares
1-O-(2-Metoxi-4-heptadecenil)glicerol: Similar en estructura, pero con una cadena heptadecenil.
1-O-(2-Metoxi-4-octadecenil)glicerol: Contiene una cadena octadecenil en lugar de hexadecenil.
Singularidad
1-O-(2-Metoxi-4-hexadecenil)glicerol es único debido a su longitud de cadena específica y la presencia de un grupo metoxi, que confieren propiedades fisicoquímicas y actividades biológicas distintas. Sus interacciones específicas con los componentes celulares lo convierten en un compuesto valioso para la investigación y las aplicaciones específicas.
Propiedades
Número CAS |
16725-33-0 |
|---|---|
Fórmula molecular |
C20H40O4 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
3-[(Z)-2-methoxyhexadec-4-enoxy]propane-1,2-diol |
InChI |
InChI=1S/C20H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23-2)18-24-17-19(22)16-21/h13-14,19-22H,3-12,15-18H2,1-2H3/b14-13- |
Clave InChI |
VFDINTHTYMZZND-YPKPFQOOSA-N |
SMILES isomérico |
CCCCCCCCCCC/C=C\CC(COCC(CO)O)OC |
SMILES canónico |
CCCCCCCCCCCC=CCC(COCC(CO)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


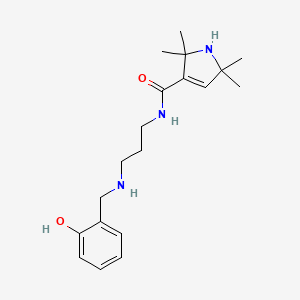
![Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene](/img/structure/B12711004.png)

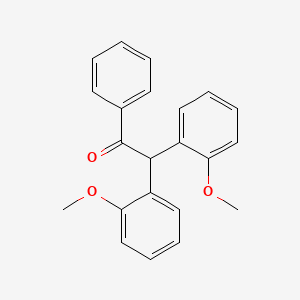
![2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride](/img/structure/B12711020.png)



